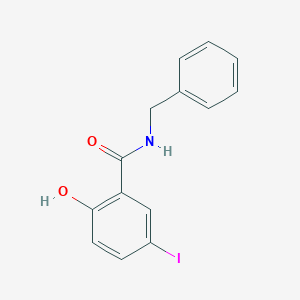

N-benzyl-2-hydroxy-5-iodobenzamide

Description

N-Benzyl-2-hydroxy-5-iodobenzamide is a halogenated benzamide derivative characterized by a benzyl group attached to the nitrogen atom, a hydroxyl group at the 2-position, and an iodine substituent at the 5-position of the aromatic ring.

Propriétés

Formule moléculaire |

C14H12INO2 |

|---|---|

Poids moléculaire |

353.15 g/mol |

Nom IUPAC |

N-benzyl-2-hydroxy-5-iodobenzamide |

InChI |

InChI=1S/C14H12INO2/c15-11-6-7-13(17)12(8-11)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) |

Clé InChI |

ACULYEXTKFIJNQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)I)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-hydroxy-5-iodobenzamide typically involves the reaction of 2-hydroxy-5-iodobenzoic acid with benzylamine. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for N-benzyl-2-hydroxy-5-iodobenzamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-2-hydroxy-5-iodobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the benzyl group can undergo hydrogenation to form the corresponding benzyl alcohol.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Oxidation: Conversion to benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or other reduced forms.

Applications De Recherche Scientifique

N-benzyl-2-hydroxy-5-iodobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Mécanisme D'action

The mechanism of action of N-benzyl-2-hydroxy-5-iodobenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares N-benzyl-2-hydroxy-5-iodobenzamide with structurally related iodobenzamide derivatives:

Key Observations:

- Substituent Effects: Hydroxyl Group: The hydroxyl group in N-benzyl-2-hydroxy-5-iodobenzamide may improve solubility in polar solvents compared to non-hydroxylated analogs like N-(3-acetylphenyl)-2-chloro-5-iodobenzamide . Halogenation: Chloro and fluoro substituents (e.g., in ) enhance lipophilicity and metabolic stability, which can influence pharmacokinetics.

N-Benzyl-2-hydroxy-5-iodobenzamide:

While direct synthesis details are unavailable, analogous iodobenzamide derivatives are typically synthesized via:

Nucleophilic Substitution : For example, 2-iodobenzyl bromide reacts with sodium cyanide to form intermediates like 2-iodobenzyl cyanide, which is further reduced to amines .

Condensation Reactions : Hydrazide intermediates (e.g., compound 2 in ) are condensed with aldehydes to form Schiff base derivatives.

Hypothetical Activity of N-Benzyl-2-hydroxy-5-iodobenzamide:

- Antimicrobial Potential: Hydroxyl and iodine substituents may synergize to disrupt microbial membranes, similar to chlorinated analogs .

- Enzyme Inhibition : The benzyl group could facilitate interactions with hydrophobic enzyme pockets, as seen in benzoxazole-containing inhibitors .

Contrasts with Analogs:

- N-Hydroxybenzimidazoles (NHBIs) : Unlike NHBIs, which are designed as nitroxyl radical platforms , N-benzyl-2-hydroxy-5-iodobenzamide lacks a radical-stabilizing benzimidazole ring, limiting its utility in redox chemistry.

Activité Biologique

N-benzyl-2-hydroxy-5-iodobenzamide is a compound of interest in medicinal chemistry, primarily due to its unique structural features, which include a hydroxyl group and an iodine atom. These features contribute to its biological activity, making it a candidate for various therapeutic applications, particularly in oncology and imaging.

- Molecular Formula : CHINO

- Molecular Weight : Approximately 305.14 g/mol

- Structural Characteristics :

- Presence of a benzyl group

- Hydroxyl group at the 2-position

- Iodine atom at the 5-position

These characteristics enhance the compound's reactivity and potential interactions with biological targets.

The biological activity of N-benzyl-2-hydroxy-5-iodobenzamide is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the iodine atom participates in halogen bonding, enhancing binding affinity and specificity for target proteins. This mechanism is crucial in modulating various biological effects, including anticancer activity and enzyme inhibition .

Anticancer Properties

N-benzyl-2-hydroxy-5-iodobenzamide has shown promising results in preclinical studies for its anticancer properties. It is investigated for its potential to inhibit tumor growth through various mechanisms:

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including melanoma and breast cancer cells. For instance, it has been noted for selective uptake in melanoma tumor-bearing mice, suggesting its utility as an imaging agent as well as a therapeutic candidate .

| Cell Line | IC (µM) | Activity |

|---|---|---|

| A375 (melanoma) | 3.7 | Moderate inhibition |

| MCF-7 (breast) | 1.2 | High inhibition |

| HCT116 (colon) | 4.4 | Moderate inhibition |

Interaction with Biological Targets

The compound has been explored as a biochemical probe due to its ability to bind selectively to certain enzymes and receptors. This binding can lead to modulation of their activity, which is critical for developing targeted therapies .

Case Studies

- Melanoma Detection : A study evaluated the efficacy of N-benzyl-2-hydroxy-5-iodobenzamide derivatives in detecting melanoma in preclinical models. The results indicated that these compounds could serve as effective imaging agents due to their high sensitivity and selectivity for melanin-containing melanocytes .

- Antiproliferative Activity : In another investigation, various derivatives of N-benzyl-2-hydroxy-5-iodobenzamide were tested against multiple cancer cell lines. The findings highlighted that structural modifications could significantly enhance or diminish biological activity, emphasizing the importance of chemical structure in therapeutic efficacy .

Future Directions

Further research is warranted to explore the full potential of N-benzyl-2-hydroxy-5-iodobenzamide in clinical settings. Key areas for future studies include:

- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound interacts with molecular targets.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

- Structural Modifications : Investigating how changes in chemical structure affect biological activity, which could lead to the development of more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.